molecular formula C8H6Br2O2 B1348774 Methyl 2,5-dibromobenzoate CAS No. 57381-43-8

Methyl 2,5-dibromobenzoate

Cat. No.: B1348774
CAS No.: 57381-43-8
M. Wt: 293.94 g/mol
InChI Key: RBCUIRIGTNHLPS-UHFFFAOYSA-N
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Scientific Research Applications

1. Application in Battery Technology

Methyl 2,5-dibromobenzoate has been utilized in the development of advanced materials for lithium-ion batteries. Specifically, it is copolymerized with cyclopentadithiophene to create conductive binders for silicon nanoparticles in anode electrodes. This innovative approach enhances the specific capacity and stability of the batteries, demonstrating its potential in improving energy storage technologies (Wang et al., 2017).

2. Synthesis and Development of New Chemical Entities

This compound is instrumental in the synthesis of new chemical entities, particularly in pharmaceutical research. For instance, it has been involved in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating various disorders including cancer. This highlights its role in facilitating the development of novel therapeutic agents (Kucerovy et al., 1997).

3. Analytical Chemistry Applications

In analytical chemistry, this compound plays a part in developing methods for determining pharmaceutical compounds and their degradation products. For instance, it has been used in high-performance liquid chromatography methods for identifying degradation products in pharmaceutical forms, demonstrating its utility in ensuring drug safety and stability (Al-Kurdi et al., 1999).

4. Material Science and Electrochemistry

This compound finds applications in material science and electrochemistry. Studies have been conducted on its electrochemical hydrodebromination, especially on silver electrodes, revealing insights into its potential use in various electrochemical processes (Li et al., 2011).

5. Photostabilization Research

This compound is involved in research focused on photostabilization, specifically in studying the generation and quenching of singlet molecular oxygen. This has implications for its use in materials science, particularly in improving the durability and performanceof photostabilized materials (Soltermann et al., 1995).

6. Investigation in Molecular Structure and Dynamics

Research on this compound extends to the study of molecular structure and dynamics. For example, vibrational studies using density functional theory (DFT) have been conducted to understand the molecular properties of derivatives of this compound. Such studies are crucial in the field of molecular spectroscopy and materials science (Saxena et al., 2015).

7. Role in Synthesis of Extended Donors

This compound is also utilized in the synthesis of new extended donors for electroconductive complexes. These developments have potential applications in the field of organic electronics and materials chemistry (Takahashi et al., 1989).

Properties

IUPAC Name

methyl 2,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCUIRIGTNHLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339206
Record name Methyl 2,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-43-8
Record name Methyl 2,5-dibromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,5-dibromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?

A1: this compound is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that this compound can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].

Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?

A2: Research reveals that this compound sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of this compound to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.

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